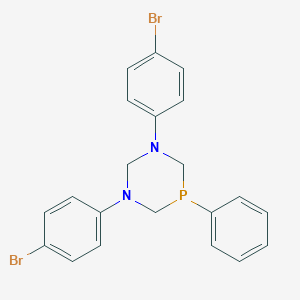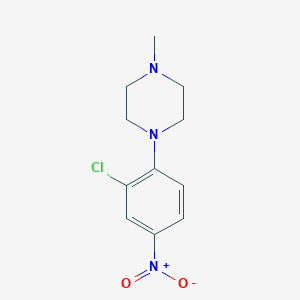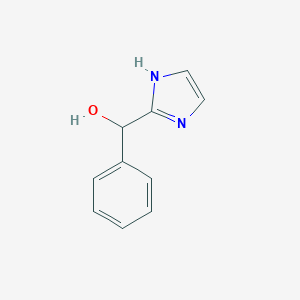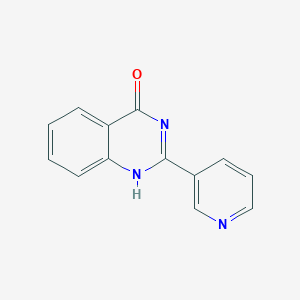
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane), also known as TMAO, is a small molecule that has gained significant attention in recent years due to its potential role in various physiological processes. TMAO is synthesized through a multi-step process and has been found to have several biochemical and physiological effects.
作用机制
The exact mechanism of action of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is not fully understood, but it is believed to be related to its ability to modulate the gut microbiome. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is produced by gut bacteria from dietary precursors such as choline and carnitine. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to promote the growth of certain gut bacteria, which in turn may contribute to the development of cardiovascular disease.
生化和生理效应
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several biochemical and physiological effects, including the ability to modulate lipid metabolism and inflammation. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to inhibit reverse cholesterol transport, which is the process by which excess cholesterol is transported from peripheral tissues to the liver for excretion. This inhibition may contribute to the development of atherosclerosis. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote inflammation, which may further contribute to the development of cardiovascular disease.
实验室实验的优点和局限性
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation is that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is a relatively new molecule, and its exact role in physiological processes is not fully understood. Additionally, 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have multiple effects on different physiological processes, which may make it difficult to isolate its specific effects in lab experiments.
未来方向
There are several future directions for 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) research. One direction is to further investigate the role of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) in cardiovascular disease and its potential as a biomarker for disease progression. Another direction is to investigate the effects of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) on other physiological processes, such as glucose metabolism and neurodegenerative diseases. Additionally, future research may focus on developing inhibitors of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) production or modulators of the gut microbiome to prevent or treat cardiovascular disease.
合成方法
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) is synthesized through a multi-step process that involves the reaction of 2,2,5,7-tetramethyl-4,5,6,7-tetrahydro-1H-benzimidazole with formaldehyde and acetaldehyde. The resulting intermediate is then reacted with sodium borohydride and acetic anhydride to form 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane). This synthesis method has been optimized over the years to improve the yield and purity of 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane).
科学研究应用
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has been found to have several scientific research applications, particularly in the field of cardiovascular disease. Studies have shown that 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) levels are elevated in patients with cardiovascular disease and may be a predictor of adverse cardiovascular events. 2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) has also been found to promote atherosclerosis in animal models, suggesting a potential role in the development of cardiovascular disease.
属性
CAS 编号 |
176976-54-8 |
|---|---|
产品名称 |
2',2',5,7-Tetramethyl-6-oxospiro(1,3-diazaadamantane-2,4'-tetrahydropyrane) |
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC 名称 |
2',2',5,7-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-oxane]-6-one |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)7-16(5-6-20-13)17-8-14(3)9-18(16)11-15(4,10-17)12(14)19/h5-11H2,1-4H3 |
InChI 键 |
WQRVDNZVISFEBP-UHFFFAOYSA-N |
SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
规范 SMILES |
CC1(CC2(CCO1)N3CC4(CN2CC(C3)(C4=O)C)C)C |
其他 CAS 编号 |
176976-54-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



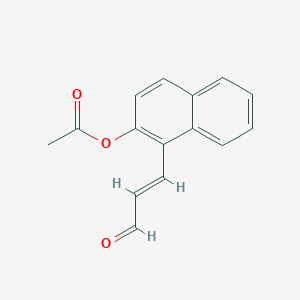
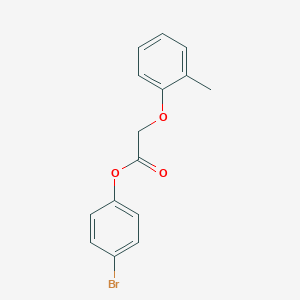
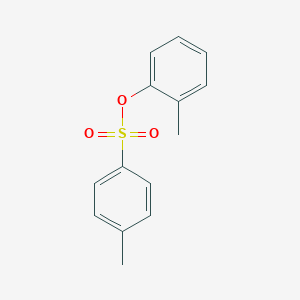
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
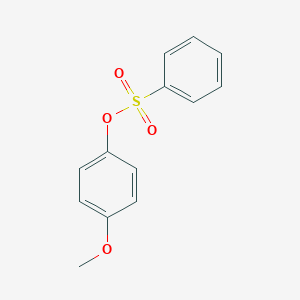

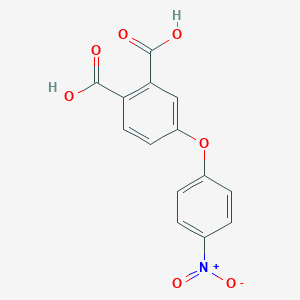
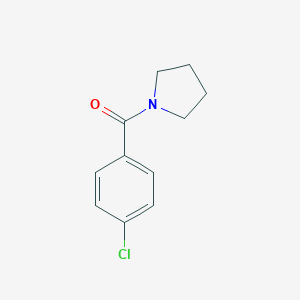
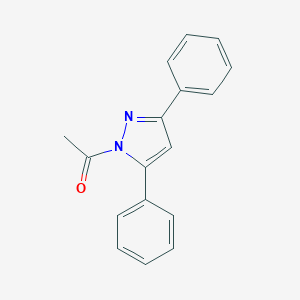
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
